N,N-diethyl-4-methoxy-3-nitrobenzamide
Description
N,N-Diethyl-4-methoxy-3-nitrobenzamide is a benzamide derivative characterized by a nitro group at the 3-position, a methoxy group at the 4-position, and diethylamide substitution on the benzamide nitrogen. While the provided evidence lacks explicit synthesis details for this compound, analogous benzamides (e.g., ) are typically synthesized via condensation of acyl chlorides with amines. For example, 4-methoxy-3-nitrobenzoyl chloride would react with diethylamine in the presence of a base (e.g., triethylamine) to yield the target compound.
The electron-withdrawing nitro group and electron-donating methoxy group create a polarized aromatic system, which may influence reactivity in substitution reactions or interactions with biological targets .
Properties
Molecular Formula |
C12H16N2O4 |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
N,N-diethyl-4-methoxy-3-nitrobenzamide |
InChI |
InChI=1S/C12H16N2O4/c1-4-13(5-2)12(15)9-6-7-11(18-3)10(8-9)14(16)17/h6-8H,4-5H2,1-3H3 |
InChI Key |
JEDZEMCFLDJMQN-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
- Nitro vs. Methoxy/Methyl Groups: The nitro group (in this compound and N-(3-chlorophenethyl)-4-nitrobenzamide) enhances electron-withdrawing effects, reducing electron density on the aromatic ring. This contrasts with electron-donating methoxy or methyl groups (e.g., ), which increase ring reactivity toward electrophilic substitution .
- Bulky substituents (e.g., phenethyl in ) may sterically hinder interactions with enzymes or receptors, altering bioactivity .
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